molecular formula C21H23F4N3O3 B8545855 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(3-ethylaminomethyl-1-pyrrolidinyl)-8-trifluoromethyl-4-oxoquinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(3-ethylaminomethyl-1-pyrrolidinyl)-8-trifluoromethyl-4-oxoquinoline-3-carboxylic acid

Cat. No. B8545855
M. Wt: 441.4 g/mol
InChI Key: YNUWDZOIKHYORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(3-ethylaminomethyl-1-pyrrolidinyl)-8-trifluoromethyl-4-oxoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C21H23F4N3O3 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(3-ethylaminomethyl-1-pyrrolidinyl)-8-trifluoromethyl-4-oxoquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(3-ethylaminomethyl-1-pyrrolidinyl)-8-trifluoromethyl-4-oxoquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(3-ethylaminomethyl-1-pyrrolidinyl)-8-trifluoromethyl-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H23F4N3O3

Molecular Weight

441.4 g/mol

IUPAC Name

1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C21H23F4N3O3/c1-2-26-8-11-5-6-27(9-11)18-15(22)7-13-17(16(18)21(23,24)25)28(12-3-4-12)10-14(19(13)29)20(30)31/h7,10-12,26H,2-6,8-9H2,1H3,(H,30,31)

InChI Key

YNUWDZOIKHYORM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid (0.20 g, 0.61 mmol) 3-((N-ethylamino)methyl)pyrrolidine (0.20 g, 1.6 mmol) and NEt3 (0.20 g, 2 mmol) were refluxed with stirring under N2 in CH3CN (2 mL) for 2 hours. When the reaction mixture had cooled to 20° the yellow solid was collected by vacuum filtration, washed with water (5 mL) and ether (5 mL), and then dried at 110°/0.2 mm to give 1-cyclopropyl-7-(3-((N-ethylamino)methyl)pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid (0.26 g, 97%) as a light yellow solid; mp 239°-241° C. C21H23N3O3F4 requires C, 57.14; H, 5.22; N, 9.52; F, 17.23%. Found, C, 56.77; H, 4.98; N, 9.34; F, 16.95%. Nmr (TFA) δ 9.37 (1H, s, H2), 8.09 (1H, d, J=13.8 Hz, H5), 7.2-7.5 (2H, br s, NH+2), 4.45-4.55 (1H, m, H1 pyrrolidinyl), 4.1-4.4 (2H, m, H5 pyrrolidinyl), 3.9-4.1 (2H, m, H1 cyclopropyl+pyrrolidinyl), 3.3-3.65 (4H, m, CH2s ethylaminomethyl), 2.9-3.1 (1H, m, H3 pyrrolidinyl), 2.5-2.65 (1H, m, H4 pyrrolidinyl), 1.9-2.1 (1H, m, H4 pyrrolidinyl), 1.5-1.8 (5H, m and t, J=7.1 Hz, cyclopropyl and CH3), 0.95-1.4 (2H, m, cyclopropyls). Ir (KBr) 1629, 1456, 1360 cm-1. MS 442 (4, M H⊕), 441 (4, M⊕).
Name
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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